molecular formula C16H17NO4S B554628 N-(p-Toluenesulfonyl)-L-phenylalanine CAS No. 13505-32-3

N-(p-Toluenesulfonyl)-L-phenylalanine

Cat. No. B554628
CAS RN: 13505-32-3
M. Wt: 319,36 g/mole
InChI Key: CGRCVIZBNRUWLY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a chemical compound that is often used in laboratory settings . It is derived from p-toluenesulfonyl chloride, which is used as a precursor in the production of dyes and saccharin .


Synthesis Analysis

The synthesis of “N-(p-Toluenesulfonyl)-L-phenylalanine” involves several steps. One method involves the use of p-toluenesulfonyl azide and 1-(4-prop-2-ynyloxyphenyl)ethanone in the presence of catalytic amounts of copper(I) salicylate . Another method involves the use of a well-defined and bench-stable Mn (I) PNP pincer precatalyst for an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .


Molecular Structure Analysis

The molecular formula of “N-(p-Toluenesulfonyl)-L-phenylalanine” is C16H16ClNO3S, and its molecular weight is 337.82 . The structure includes a toluenesulfonyl group attached to a phenylalanine molecule .


Chemical Reactions Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” can undergo various chemical reactions. For instance, it can undergo mono-N-alkylation in the presence of a well-defined and bench-stable Mn (I) PNP pincer precatalyst . It can also react with p-toluenesulfonyl chloride (tosyl chloride, p-TosCl) in pyridine solution to yield alkyl tosylates .


Physical And Chemical Properties Analysis

“N-(p-Toluenesulfonyl)-L-phenylalanine” is a solid at room temperature. It is sensitive to moisture and should be stored under inert gas . Its melting point is 132 °C .

Scientific Research Applications

Protein Synthesis

“N-(p-Toluenesulfonyl)-L-phenylalanyl chloride”, a synthetic compound belonging to the tosylates family, has found extensive applications in scientific research. One of its primary uses is in protein synthesis .

Peptide Synthesis

This compound is also used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological functions.

Peptide-Protein Conjugation

Another significant application of “N-(p-Toluenesulfonyl)-L-phenylalanyl chloride” is in peptide-protein conjugation . This process involves the covalent attachment of peptides to proteins, which is essential in various biological and medical research fields.

Synthesis of N-sulfonyl-1-aryloxy acrylimidate

The compound has been used in the formation of N-sulfonyl-1-aryloxy acrylimidate . This process involves a CuAAC reaction, a ketenimine formation, and subsequent rearrangement between an aryl propargyl ether and a sulfonyl azide .

Production of Dyes

p-Toluenesulfonyl chloride, a related compound, is used as a precursor in the production of dyes . Dyes are substances that impart color to a material.

Production of Saccharin

p-Toluenesulfonyl chloride is also used in the production of saccharin , an artificial sweetener.

Detection of COVID-19 Virus N Protein

A study developed a COVID-19 N protein detect strip based on p-toluenesulfonyl modified rare earth fluorescent microspheres . The p-toluenesulfonyl-activated nanomaterials provide reactive sulfonyl esters to covalently attach antibodies or other ligands containing primary amino or sulfhydryl groups to the nanomaterial surface .

Flow-Promoting Agent for Paints

p-Toluenesulfonyl chloride is employed as a flow-promoting agent for paints . It helps to improve the flow and leveling properties of paint.

Safety and Hazards

“N-(p-Toluenesulfonyl)-L-phenylalanine” can cause skin irritation and serious eye damage . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRCVIZBNRUWLY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Toluenesulfonyl)-L-phenylalanine

CAS RN

13505-32-3
Record name L-Phenylalanine, N-((4-methylphenyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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